molecular formula C30H20N2O2 B14374230 (3,6-Diphenylpyridazine-4,5-diyl)bis(phenylmethanone) CAS No. 89449-76-3

(3,6-Diphenylpyridazine-4,5-diyl)bis(phenylmethanone)

Cat. No.: B14374230
CAS No.: 89449-76-3
M. Wt: 440.5 g/mol
InChI Key: NZBPDNZPQSTNPP-UHFFFAOYSA-N
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Description

(3,6-Diphenylpyridazine-4,5-diyl)bis(phenylmethanone) is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridazine ring substituted with phenyl groups at the 3 and 6 positions, and phenylmethanone groups at the 4 and 5 positions. Its distinct molecular configuration makes it a subject of interest in organic chemistry and related disciplines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Diphenylpyridazine-4,5-diyl)bis(phenylmethanone) typically involves the reaction of pyridazine derivatives with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: (3,6-Diphenylpyridazine-4,5-diyl)bis(phenylmethanone) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3,6-Diphenylpyridazine-4,5-diyl)bis(phenylmethanone) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,6-Diphenylpyridazine-4,5-diyl)bis(phenylmethanone) involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: (3,6-Diphenylpyridazine-4,5-diyl)bis(phenylmethanone) stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of pyridazine and phenylmethanone groups makes it a versatile compound for various applications .

Properties

CAS No.

89449-76-3

Molecular Formula

C30H20N2O2

Molecular Weight

440.5 g/mol

IUPAC Name

(5-benzoyl-3,6-diphenylpyridazin-4-yl)-phenylmethanone

InChI

InChI=1S/C30H20N2O2/c33-29(23-17-9-3-10-18-23)25-26(30(34)24-19-11-4-12-20-24)28(22-15-7-2-8-16-22)32-31-27(25)21-13-5-1-6-14-21/h1-20H

InChI Key

NZBPDNZPQSTNPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C(=C2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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